Diethyl trans-1,2-Cyclohexanedicarboxylate

Vue d'ensemble

Description

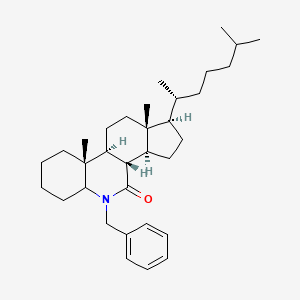

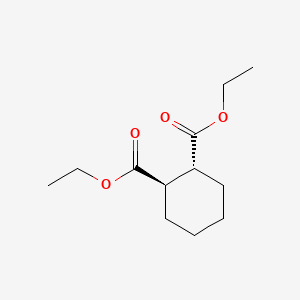

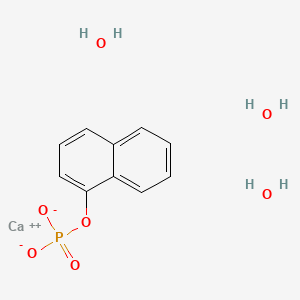

Diethyl trans-1,2-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is a colorless to almost colorless clear liquid . It belongs to the class of 6-Membered Carbocyclic Compounds, specifically 1,2-Disubstituted Cyclohexanes .

Synthesis Analysis

While specific synthesis methods for Diethyl trans-1,2-Cyclohexanedicarboxylate were not found in the search results, related compounds have been synthesized through various methods. For instance, Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .Molecular Structure Analysis

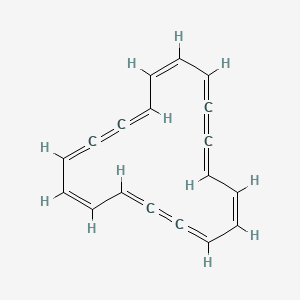

The molecular structure of Diethyl trans-1,2-Cyclohexanedicarboxylate contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 2 ester groups (aliphatic) .Physical And Chemical Properties Analysis

Diethyl trans-1,2-Cyclohexanedicarboxylate has a molecular weight of 228.29 . It is a liquid at 20 degrees Celsius . Its boiling point is 104 °C at 1.1 mmHg , and it has a specific gravity of 1.04 at 20/20 . The refractive index of the compound is 1.45 .Applications De Recherche Scientifique

Production of Plasticizers

The Specific Scientific Field

The specific scientific field for this application is Chemical Engineering , specifically in the production of plasticizers.

2. Comprehensive and Detailed Summary of the Application Diethyl trans-1,2-Cyclohexanedicarboxylate is used in the production of 1,2-Cyclohexanedicarboxylates, which are one of the most commonly used plasticizers in the poly(vinyl chloride) (PVC) industry . These compounds are industrially prepared by oxidation/esterification/hydrogenation of petroleum-derived o-xylene (or naphthalene) .

3. Detailed Description of the Methods of Application or Experimental Procedures The process includes a mild Raney Ni-catalyzed hydrogenation of diacetone alcohol, a one-step dehydration/Diels−Alder reaction of the resulting 2-methyl-2,4-pentandiol and fumarates in a choline chloride (ChCl) based deep eutectic solvent (DES), and a further Pd/C-catalyzed hydrogenation . The final distillation produces diethyl 3,5-dimethyl-1,2-cyclohexanedicarboxylate .

4. Thorough Summary of the Results or Outcomes Obtained The overall yield was 85% starting from diacetone alcohol and diethyl fumarate . The toxicological tests indicate that the as-synthesized di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate can serve as a safe plasticizer for PVC materials .

Safety And Hazards

The safety data sheet for Diethyl trans-1,2-Cyclohexanedicarboxylate indicates that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s also noted that closed containers may explode from the heat of a fire .

Propriétés

IUPAC Name |

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659797 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

CAS RN |

17351-22-3 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)

![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)

![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)